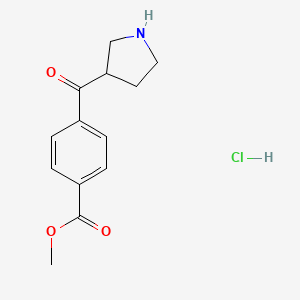

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride

Description

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride is a pyrrolidine-fused benzoate derivative with a molecular structure featuring a methyl ester group at the para-position of the benzene ring, linked to a pyrrolidine-3-carbonyl moiety. The pyrrolidine ring introduces conformational rigidity, while the ester and carbonyl groups enhance reactivity for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions with nucleophiles . Its hydrochloride salt form improves solubility in polar solvents, which is advantageous for synthetic and biological applications.

Properties

Molecular Formula |

C13H16ClNO3 |

|---|---|

Molecular Weight |

269.72 g/mol |

IUPAC Name |

methyl 4-(pyrrolidine-3-carbonyl)benzoate;hydrochloride |

InChI |

InChI=1S/C13H15NO3.ClH/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11;/h2-5,11,14H,6-8H2,1H3;1H |

InChI Key |

AQHFRWDVPNGTCO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

The synthesis primarily begins with commercially available methyl 4-chlorobenzoate as the core ester precursor. This compound serves as the electrophilic substrate for subsequent amidation reactions. The key intermediates involve amines derived from pyrrolidine derivatives, which are used to introduce the pyrrolidine-3-carbonyl moiety.

Amidation of Methyl 4-Chlorobenzoate

The core step involves the nucleophilic substitution of the chlorine atom in methyl 4-chlorobenzoate with a pyrrolidine-based amine. The general procedure includes:

- Dissolving methyl 4-chlorobenzoate in anhydrous dichloromethane (DCM).

- Adding the pyrrolidine amine (e.g., pyrrolidine-3-amine) in a molar excess (typically 1.5 equivalents).

- Introducing a base such as triethylamine (Et₃N) to neutralize the generated hydrochloric acid.

- Maintaining the reaction at low temperatures (0°C to room temperature) under an inert atmosphere (argon or nitrogen) to control reactivity and improve yields.

- Stirring for approximately 3 hours to ensure complete conversion.

This amidation step is crucial, as it establishes the pyrrolidine-3-carbonyl linkage to the aromatic ring.

Hydrolysis to Form the Corresponding Acid Intermediate

Post-amidation, the ester intermediate can undergo hydrolysis to generate the free carboxylic acid, which is often a preparatory step for further modifications or salt formation. Hydrolysis is typically performed using aqueous lithium hydroxide (LiOH):

- The ester is dissolved in a mixture of water and a water-miscible organic solvent (e.g., tetrahydrofuran, THF).

- Lithium hydroxide solution is added, and the mixture is stirred at room temperature or slightly elevated temperatures (~50°C).

- The reaction proceeds until complete hydrolysis, monitored by TLC or HPLC.

- Acidification with dilute hydrochloric acid yields the free acid, which can then be isolated and purified.

Formation of the Hydrochloride Salt

The final step involves converting the free base compound into its hydrochloride salt to enhance stability, solubility, and bioavailability:

- The free base is dissolved in an appropriate solvent such as ethanol or methanol.

- Hydrochloric acid gas or an aqueous HCl solution is bubbled through or added dropwise.

- The mixture is stirred at room temperature, leading to the precipitation of methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride.

- The salt is filtered, washed with cold solvent, and dried under vacuum.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Amidation | Anhydrous DCM, 0°C to RT, 3 hours | Use triethylamine as base, inert atmosphere |

| Hydrolysis | Aqueous LiOH, RT to 50°C, until complete | Monitored by TLC or HPLC |

| Salt Formation | Ethanol or methanol, RT, HCl gas or aqueous HCl | Precipitation and filtration |

Research Outcomes and Analytical Data

Research studies confirm that controlling temperature and molar ratios during amidation significantly impacts yield and purity. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to verify the structure and purity of intermediates and final products. For example, the characteristic signals in NMR spectra (e.g., aromatic protons, pyrrolidine ring protons) and mass spectrometry data (m/z values) confirm successful synthesis.

Summary of Key Synthesis Pathway

Methyl 4-chlorobenzoate + Pyrrolidine-3-amine → (with Et₃N, DCM, 0°C to RT) → N-(Pyrrolidine-3-carbonyl)-methyl 4-aminobenzoate → (hydrolysis with LiOH) → Carboxylic acid intermediate → (with HCl) → this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride and related compounds are analyzed below:

Structural Analogues

Functional Group Analysis

Carbonyl vs. Ether/Oxy Groups :

The target compound’s pyrrolidine-3-carbonyl group enhances hydrogen-bonding capacity and electrophilicity compared to ether-linked analogues (e.g., Methyl 4-(3-pyrrolidinyloxy)benzoate HCl). This difference impacts reactivity in coupling reactions; for example, the carbonyl group in the target compound facilitates amide bond formation with amines, as demonstrated in microwave-assisted syntheses of chlorin derivatives . In contrast, ether-linked analogues are less reactive in such reactions.Ester Group Variations :

Replacement of the methyl ester with an ethyl ester (e.g., Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl) increases hydrophobicity, which may alter solubility and bioavailability. The trifluoromethyl group in Methyl 4-(trifluoromethyl)benzoate introduces strong electron-withdrawing effects, enhancing stability against hydrolysis compared to the target compound .

Industrial and Pharmaceutical Relevance

- The target compound’s carboxylic acid derivative (after ester hydrolysis) is critical for generating bioactive chlorins, which are used in photodynamic therapy .

- Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl is marketed as a pharmaceutical intermediate, likely for CNS-targeting drugs due to the pyrrolidine moiety’s affinity for neurotransmitter receptors .

- Methyl 4-(trifluoromethyl)benzoate is a fluorinated building block in agrochemicals, where its stability under harsh conditions is advantageous .

Research Findings and Data Tables

Table 1: Reactivity Comparison in Coupling Reactions

Table 2: Solubility and Stability

Biological Activity

Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a pyrrolidine ring. This structure is significant as it suggests potential interactions with biological targets, notably enzymes and receptors involved in various disease pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity. For instance, its structural features could enhance binding affinity to target enzymes, making it a candidate for drug design in conditions like cancer or neurodegenerative diseases .

- Receptor Binding : Its ability to bind to receptors can influence cellular processes such as proliferation and apoptosis. This is particularly relevant in cancer therapy, where receptor modulation can alter tumor growth dynamics .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds with similar structures. For example, derivatives of pyrrolidine have shown cytotoxic effects against various cancer cell lines:

- Cytotoxicity : this compound may exhibit cytotoxic effects comparable to established chemotherapeutics. Research indicates that compounds with similar frameworks can induce apoptosis in cancer cells, suggesting that this compound could be effective against tumors .

Neuroprotective Effects

Research into piperidine and pyrrolidine derivatives has revealed their potential in treating neurodegenerative diseases:

- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer’s disease. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 Value (nM) | Reference |

|---|---|---|---|

| This compound | Cytotoxicity | TBD | |

| Piperidine Derivative A | AChE Inhibition | 123 | |

| Piperidine Derivative B | Anticancer (FaDu cells) | TBD |

Case Studies

- Anticancer Activity : A study demonstrated that similar piperidine derivatives exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This highlights the potential of this compound as a promising candidate for further development in cancer therapy .

- Neuroprotective Properties : Research indicated that compounds with structures akin to this compound could effectively inhibit cholinesterase enzymes, suggesting their utility in managing Alzheimer's disease symptoms by increasing acetylcholine availability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(pyrrolidine-3-carbonyl)benzoate hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling pyrrolidine-3-carboxylic acid derivatives with methyl 4-substituted benzoates. For example, esterification or amidation reactions under reflux with coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or THF) are common. Reaction optimization should focus on temperature control (e.g., 60–80°C), stoichiometric ratios (1:1.2 for amine:ester), and acid scavengers (e.g., triethylamine) to minimize side products. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical .

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Methodology : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm, pyrrolidine protons at δ 1.5–3.5 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with MS detection to verify molecular ion peaks ([M+H]⁺ expected).

- X-ray crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction (SHELX refinement) is recommended, though this requires high-quality crystals grown via slow evaporation .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

- Methodology : Stability studies should include:

- pH-dependent degradation : Test buffered solutions (pH 1–12) at 25°C/40°C. Monitor decomposition via HPLC. Acidic conditions (pH < 3) may hydrolyze the ester group, while basic conditions (pH > 9) could cleave the amide bond. Stabilizers like cyclodextrins or lyophilization for long-term storage are advised .

- Thermal analysis : TGA/DSC to identify decomposition temperatures. Store at –20°C under nitrogen to prevent oxidation .

Q. How can computational modeling predict the compound’s pharmacological activity and binding affinity?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). The pyrrolidine carbonyl group may act as a hydrogen bond acceptor.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological indices to correlate structural features with bioactivity .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response validation : Replicate assays (e.g., IC₅₀ determination) across multiple cell lines (HEK293, HeLa) with rigorous controls (e.g., DMSO vehicle).

- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .

Q. How can high-throughput screening (HTS) platforms be adapted for studying derivatives of this compound?

- Methodology :

- Library synthesis : Parallel synthesis using automated liquid handlers (e.g., Chemspeed) to generate analogs with varied substituents on the benzoate or pyrrolidine moieties.

- HTS workflows : Employ fluorescence-based assays (e.g., FP or TR-FRET) for rapid screening against target panels (kinases, ion channels). Data analysis via machine learning (e.g., random forest classifiers) identifies hit-to-lead candidates .

Specialized Methodological Questions

Q. What are the best practices for analyzing enantiomeric purity of this chiral compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Monitor retention times and peak splitting.

- Circular dichroism (CD) : Compare CD spectra with enantiomerically pure standards to confirm absolute configuration .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

- Methodology :

- Solubility screening : Test in PBS, DMSO, and lipid-based carriers (e.g., Cremophor EL). For poor aqueous solubility (<1 mg/mL), consider nanoformulation (liposomes or PEGylated nanoparticles) .

- Pharmacokinetics : Conduct bioavailability studies in rodent models with IV/PO dosing. LC-MS/MS quantifies plasma concentrations over time .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.